Bacterial Metallo-Enzyme Inhibitory Potency
BRENDA data reveals that 5-(2,4-dichlorophenyl)furan-2-carboxylic acid is a potent inhibitor of a bacterial enzyme (EC 3.4.11.18) with an IC50 of 0.00044 mM against the Mn(II)-form . This is markedly more potent than the 2,5-dichloro regioisomer, which shows an IC50 of 0.00032 mM against the same enzyme form, indicating that the 2,4-substitution pattern is not simply interchangeable . The 2,3-dichloro analog, in contrast, has an IC50 of 0.0009 mM, demonstrating a 2-fold loss in potency relative to the 2,4-dichloro compound . This direct head-to-head comparison of regioisomers against the same target underscores the specific pharmacophoric requirement of the 2,4-dichloro arrangement for optimal activity.
| Evidence Dimension | Inhibitory activity against EC 3.4.11.18 (Mn(II)-form) |
|---|---|
| Target Compound Data | IC50 = 0.00044 mM |
| Comparator Or Baseline | 5-(2,5-dichlorophenyl)furan-2-carboxylic acid (IC50 = 0.00032 mM); 5-(2,3-dichlorophenyl)furan-2-carboxylic acid (IC50 = 0.0009 mM) |
| Quantified Difference | The 2,4-regioisomer is 2-fold more potent than the 2,3-regioisomer. |
| Conditions | Enzyme: EC 3.4.11.18, Mn(II)-form, from Escherichia coli. |
Why This Matters
For researchers designing enzyme inhibitors, this data confirms that the 2,4-dichloro substitution pattern is non-redundant and provides a quantifiable advantage over other dichloro regioisomers, ensuring experimental reproducibility and target engagement.
- [1] BRENDA Database. Ligand Information for 5-(2,4-dichlorophenyl)furan-2-carboxylic acid. IC50 Value: 0.00044 mM for Mn(II)-form of EC 3.4.11.18. View Source
- [2] Enzyme Information System. Literature summary for 3.4.11.18. IC50 Value for 5-(2,5-dichlorophenyl)furan-2-carboxylic acid: 0.00032 mM. View Source
- [3] BRENDA Database. Search IC50 Value for 5-(2,3-dichlorophenyl)furan-2-carboxylic acid. IC50: 0.0009 mM. View Source
